1,3-Difluoro-2-iodopropane

Description

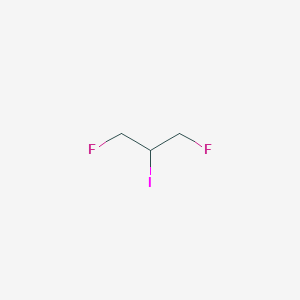

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2I/c4-1-3(6)2-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGACPKPUJYFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Difluoro-2-iodopropane CAS 113175-98-5 chemical properties

An In-depth Technical Guide to 1,3-Difluoro-2-iodopropane: Properties, Reactivity, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1,3-Difluoro-2-iodopropane is a halogenated aliphatic compound featuring a synthetically versatile secondary iodide and a vicinal difluoro motif. This combination makes it a valuable building block for researchers in organic synthesis and medicinal chemistry. The compound's reactivity is dominated by the labile carbon-iodine bond, which serves as a prime site for nucleophilic substitution and other transformations. The presence of two fluorine atoms significantly influences the molecule's electronic properties, metabolic stability, and potential for unique intermolecular interactions, marking it as a strategic tool for introducing the difluoromethyl moiety into complex target molecules. This guide provides a comprehensive overview of its known and predicted properties, a detailed analysis of its chemical reactivity, a proposed synthetic pathway, and a discussion of its applications in drug discovery.

Introduction and Molecular Identification

1,3-Difluoro-2-iodopropane is a structurally simple yet functionally rich organic molecule. Its core utility lies in the orthogonal reactivity of its functional groups: the highly reactive C-I bond and the metabolically robust C-F bonds.

-

IUPAC Name: 1,3-difluoro-2-iodopropane

-

Molecular Formula: C₃H₅F₂I[1]

-

Molecular Weight: 205.97 g/mol [1]

-

SMILES: FCC(I)CF[1]

-

CAS Registry Number: 154874-11-0[1]. It is important to note that while the CAS number 113175-98-5 is sometimes associated with this compound, CAS 154874-11-0 is the identifier under which it is commercially available and referenced in chemical databases.

The molecule's structure, characterized by a central iodinated carbon flanked by two fluorinated methyl groups, is depicted below.

Caption: 2D Structure of 1,3-Difluoro-2-iodopropane.

Physicochemical and Spectroscopic Properties

Direct experimental data for 1,3-Difluoro-2-iodopropane is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 1,3-Difluoro-2-iodopropane

| Property | Value / Prediction | Source / Basis |

| Molecular Formula | C₃H₅F₂I | [1] |

| Molecular Weight | 205.97 | [1] |

| Physical Form | Predicted to be a liquid | Analogy to 2-iodopropane |

| Boiling Point | Estimated: 120-140 °C | Extrapolation from 2-iodopropane (89 °C) and increased MW/polarity |

| Density | Estimated: >1.7 g/cm³ | Analogy to 2-iodopropane (~1.7 g/cm³) with heavier F atoms |

| Storage | Sealed in dry, 2-8°C | [1] |

Predicted Spectroscopic Profile

Spectroscopic analysis is crucial for structure verification. The following are predictions for the key spectroscopic signatures of 1,3-Difluoro-2-iodopropane. These predictions are derived from established principles of NMR spectroscopy and mass spectrometry, with 2-iodopropane serving as a useful reference model.[2]

-

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to H-H and H-F coupling.

-

H-2 (methine proton, -CHI-) : This proton will be the most deshielded due to the adjacent iodine. It will appear as a complex multiplet, split by the four adjacent protons (n=4) and the two adjacent fluorine atoms. Expected chemical shift: ~4.3-4.6 ppm.

-

H-1, H-3 (methylene protons, -CH₂F) : These four protons are chemically equivalent. They will be split by the single H-2 proton and the geminal fluorine atom, resulting in a doublet of doublets. Expected chemical shift: ~4.5-4.8 ppm, shifted downfield by the adjacent fluorine.

-

Caption: Predicted ¹H NMR splitting pattern for 1,3-Difluoro-2-iodopropane.

-

¹³C NMR Spectroscopy:

-

C-2 (-CHI-) : This carbon will show a significant downfield shift due to the attached iodine. The signal will be split into a triplet by the two adjacent fluorine atoms (²J_CF).

-

C-1, C-3 (-CH₂F) : These equivalent carbons will be strongly coupled to the directly attached fluorine atom, appearing as a doublet with a large ¹J_CF coupling constant.

-

-

¹⁹F NMR Spectroscopy: A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the two adjacent H-1/H-3 protons.

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺) : A peak at m/z = 206 corresponding to the molecular ion [C₃H₅F₂I]⁺.

-

Key Fragments : A prominent peak at m/z = 127 corresponding to I⁺. Loss of iodine would result in a fragment at m/z = 79 ([C₃H₅F₂]⁺).

-

Reactivity and Synthetic Profile

The synthetic utility of 1,3-Difluoro-2-iodopropane is governed by the high reactivity of the carbon-iodine bond. This reactivity is predictable and can be controlled to achieve specific synthetic outcomes.

The Carbon-Iodine Bond: The Locus of Reactivity

The C-I bond is the weakest of the carbon-halogen bonds (dissociation energy ≈ 234 kJ/mol).[3] This makes the iodide an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions. The order of reactivity for alkyl halides is consistently RI > RBr > RCl > RF.[3][4]

Nucleophilic Substitution Reactions

As a secondary alkyl iodide, 1,3-Difluoro-2-iodopropane can undergo substitution via both S_N1 and S_N2 mechanisms. The choice of pathway is dictated by the reaction conditions.

-

S_N2 Mechanism : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMSO).[5] The reaction involves a backside attack, leading to an inversion of stereochemistry at the C-2 position. The steric bulk of the iodide and the adjacent methylene groups present a moderate barrier, making it less reactive than a primary iodide but still susceptible to attack.[5][6]

-

S_N1 Mechanism : This pathway is favored in polar protic solvents (e.g., water, ethanol) with weak nucleophiles. It proceeds through a secondary carbocation intermediate. The electron-withdrawing nature of the two fluorine atoms will destabilize the adjacent carbocation, making the S_N1 pathway less favorable than for a non-fluorinated analogue like 2-iodopropane.

Elimination Reactions

Competition from elimination reactions (E1 and E2) is common with secondary alkyl halides, especially in the presence of strong, sterically hindered bases (e.g., tert-butoxide).[4] These reactions would lead to the formation of 1,3-difluoropropene.

Radical and Organometallic Reactions

The weak C-I bond is also susceptible to homolytic cleavage, making it a potential substrate for radical-mediated reactions. Furthermore, while less common than for aryl iodides, alkyl iodides can participate in certain organometallic coupling reactions, although these often require specific catalysts and conditions.

Proposed Synthetic Route

A robust and logical synthesis for 1,3-Difluoro-2-iodopropane involves the conversion of a commercially available alcohol precursor, 1,3-difluoro-2-propanol. This transformation is a standard procedure in organic synthesis, often accomplished using phosphorus and iodine or via an Appel reaction.

Caption: Proposed synthetic workflow via the Appel reaction.

Detailed Hypothetical Experimental Protocol

This protocol describes the synthesis of 1,3-Difluoro-2-iodopropane from 1,3-difluoro-2-propanol using the Appel reaction.

Rationale: The Appel reaction provides a mild and high-yielding method for converting alcohols to alkyl iodides with minimal side reactions and predictable stereochemistry (inversion). Triphenylphosphine (PPh₃) and iodine (I₂) form an iodophosphonium salt in situ, which activates the alcohol's hydroxyl group for nucleophilic attack by the iodide ion. Imidazole is used to activate the phosphine and neutralize the HI byproduct.

Materials:

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

Iodine (I₂) (1.2 equiv)

-

Imidazole (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv).

-

Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the solids.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Iodine Addition: Add solid iodine (1.2 equiv) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry. Allow it to stir for 15-20 minutes at 0 °C. Causality: This step forms the active iodinating agent, triphenylphosphine diiodide, and the PPh₃-imidazole complex.

-

Substrate Addition: Slowly add a solution of 1,3-difluoro-2-propanol (1.0 equiv) in anhydrous DCM dropwise via a syringe over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution until the dark brown color disappears, leaving a pale yellow or colorless mixture. Causality: This step neutralizes any unreacted iodine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain the desired 1,3-Difluoro-2-iodopropane and triphenylphosphine oxide as a byproduct. Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Applications in Research and Drug Development

The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[9] 1,3-Difluoro-2-iodopropane is a valuable reagent for introducing the difluoromethylpropyl motif, which carries several beneficial properties.

-

Bioisosterism: The difluoromethyl group (-CF₂H) is recognized as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[9][10] It can act as a hydrogen bond donor, potentially preserving or enhancing binding interactions with biological targets while eliminating metabolically labile protons found in alcohols or thiols.[11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to oxidative metabolism by cytochrome P450 enzymes.[10][12] Replacing a metabolically vulnerable position with a difluorinated group can significantly increase a drug candidate's half-life and bioavailability.[10][11]

-

Modulation of Physicochemical Properties: Fluorination increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9][12] The strong inductive effect of fluorine can also modulate the pKa of nearby functional groups, which is critical for optimizing a drug's solubility and target engagement.[10]

By using 1,3-Difluoro-2-iodopropane, medicinal chemists can readily attach the –CH(CH₂F)₂ fragment to nucleophilic sites on a lead compound (e.g., phenols, amines, thiols) via S_N2 displacement of the iodide, thereby accessing new chemical space with improved drug-like properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,3-Difluoro-2-iodopropane is not widely available, its handling precautions can be inferred from related compounds like 2-iodopropane.[13] It should be treated as a flammable, irritant, and light-sensitive compound.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Handling: Keep away from heat, sparks, and open flames.[13] Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light, as alkyl iodides can decompose to release iodine. It is often stored over copper as a stabilizer.[13]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1,3-Difluoro-2-iodopropane (CAS 154874-11-0) is a specialized chemical reagent with significant potential in synthetic and medicinal chemistry. Its properties are defined by the predictable and high reactivity of its secondary iodide, which serves as an excellent leaving group for nucleophilic substitution. This reactivity, combined with the beneficial effects imparted by its vicinal difluoro motif—namely enhanced metabolic stability and unique electronic properties—positions it as a strategic building block for the next generation of pharmaceuticals and advanced materials. While direct experimental data remains sparse, its chemical behavior can be confidently predicted, enabling its effective use in research and development.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved from [Link]

-

New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster. Retrieved from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... (2022, December 13). PMC. Retrieved from [Link]

-

Alkyl Iodide. (n.d.). BYJU'S. Retrieved from [Link]

-

Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. (n.d.). Testbook. Retrieved from [Link]

-

Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. (n.d.). ACS Publications. Retrieved from [Link]

-

Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]

-

Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024, September 13). ACS Publications. Retrieved from [Link]

-

1H proton nmr spectrum of 2-iodopropane. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

1,3-Difluoro-2-propanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). PMC. Retrieved from [Link]

-

1,3-Difluoro-2-propanol. (n.d.). NIST WebBook, Mass Spectrum. Retrieved from [Link]

- Process For The Iodination Of Aromatic Compounds. (n.d.). Google Patents.

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved from [Link]

-

Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022, November 7). Chemia. Retrieved from [Link]

-

Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved from [Link]

-

2,2-Dibromo-1,1-difluoro-3-iodopropane. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

-

NMR Prediction. (n.d.). NMRDB.org. Retrieved from [Link]

-

Chemical Properties of 1,3-Difluoro-2-propanol (CAS 453-13-4). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. byjus.com [byjus.com]

- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. testbook.com [testbook.com]

- 7. 1,3-Difluoro-2-propanol [webbook.nist.gov]

- 8. 1,3-Difluoro-2-propanol [webbook.nist.gov]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

The Physicochemical Profiling and Thermal Dynamics of 1,3-Difluoro-2-iodopropane

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug development and advanced materials science, the strategic incorporation of fluorine atoms profoundly alters the pharmacokinetic and physicochemical profiles of target molecules. 1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) serves as a highly specialized, bifunctional building block. The presence of two terminal fluorine atoms exerts a strong electron-withdrawing inductive effect, which modulates the lipophilicity of the molecule, while the secondary iodine atom acts as an exceptional leaving group for nucleophilic substitutions.

However, the intrinsic lability of the carbon-iodine (C-I) bond introduces significant challenges during purification and characterization. This guide provides an authoritative synthesis of the physical properties of 1,3-difluoro-2-iodopropane, detailing the causality behind its thermal behavior and establishing a self-validating protocol for boiling point determination and safe distillation.

Physicochemical Profiling

Because empirical data on specialized halogenated intermediates can be scarce in standard literature, researchers must rely on a combination of vendor specifications and theoretical thermodynamics. Commercially available from specialized suppliers such as [1] and [2], 1,3-difluoro-2-iodopropane presents as a dense, colorless to pale-yellow liquid.

The yellowing effect often observed in older samples is caused by the homolytic cleavage of the C-I bond upon exposure to ambient light or thermal stress, liberating trace amounts of elemental iodine (

Quantitative Data Summary

| Property | Value | Source / Methodology |

| Chemical Name | 1,3-Difluoro-2-iodopropane | Standardized |

| CAS Number | 154874-11-0 | Vendor Catalogs [1][2] |

| Molecular Formula | C | Structural Analysis |

| Molecular Weight | 205.97 g/mol | Calculated [2] |

| Physical State | Liquid (Colorless to pale yellow) | Empirical Observation |

| Estimated Boiling Point | ~135 °C – 145 °C (at 760 mmHg) | Group Additivity Estimation |

| Storage Conditions | 2–8 °C (Sealed, Dry, Dark) | Vendor Specifications [1] |

Thermodynamic Behavior & Boiling Point Dynamics

The Causality of Thermal Degradation

Determining the exact atmospheric boiling point of 1,3-difluoro-2-iodopropane is practically hindered by its thermal instability. The bond dissociation energy of a secondary C-I bond is relatively low (approx. 220 kJ/mol). If a researcher attempts to boil this compound at standard atmospheric pressure (760 mmHg), the thermal energy required to reach its estimated boiling point (~135–145 °C) approaches the activation energy for dehydrohalogenation or homolytic cleavage.

The Result: The liquid will decompose, yielding iodine gas and 1,3-difluoropropene, long before a stable vapor-liquid equilibrium is achieved. Therefore, vacuum distillation is not merely a recommendation; it is a fundamental kinetic requirement.

Fig 1. Quality control and vacuum distillation workflow for 1,3-Difluoro-2-iodopropane.

Experimental Protocol: Self-Validating Boiling Point Determination

To establish a reliable boiling point without inducing thermal degradation, we employ an orthogonal validation approach. By merging the visual Capillary Micro-Boiling Point method with Differential Scanning Calorimetry (DSC), we create a self-validating system . This ensures that the visual vapor-pressure equilibrium strictly aligns with the thermodynamic endotherm of vaporization, eliminating operator bias and confirming that decomposition has not occurred.

Step-by-Step Methodology

Phase 1: Capillary Micro-Boiling Point (Visual Equilibrium)

-

Sample Preparation: Inject 5 µL of 1,3-difluoro-2-iodopropane into a standard glass melting-point capillary tube sealed at the bottom.

-

Micro-Bell Insertion: Drop a micro-capillary (sealed at the top, open at the bottom) into the sample tube to act as a micro-bell. Causality: The trapped air prevents superheating and provides a nucleation site for vapor bubbles.

-

Controlled Heating: Place the assembly in a boiling point apparatus. Apply a strict heating ramp of 2 °C/min.

-

Equilibrium Observation: Observe the temperature at which a rapid, continuous stream of bubbles emerges from the micro-bell. Turn off the heat.

-

Data Acquisition: Record the exact temperature when the liquid is drawn back into the micro-bell. Causality: At this precise moment, the vapor pressure of the compound equals the atmospheric pressure, defining the true boiling point.

Phase 2: DSC Orthogonal Validation (Thermodynamic Confirmation)

-

Crucible Loading: Seal 2 mg of the compound in an aluminum DSC pan with a pinhole lid (to allow vapor escape).

-

Thermal Ramping: Run the DSC from 25 °C to 150 °C at a rate of 5 °C/min under a continuous nitrogen purge (50 mL/min).

-

Peak Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak must correlate (± 1.5 °C) with the temperature recorded in Phase 1. If an exothermic peak follows immediately, it indicates thermal decomposition, dictating that future distillations must occur at a lower vacuum pressure.

Synthetic Workflows & Mechanistic Application

Once purified, 1,3-difluoro-2-iodopropane is primarily utilized as an electrophilic alkylating agent. The secondary carbon acts as the electrophilic center. Due to the steric hindrance and the electron-withdrawing nature of the adjacent fluoromethyl groups, nucleophilic substitution (

Fig 2. Mechanistic pathway of nucleophilic substitution utilizing 1,3-Difluoro-2-iodopropane.

Conclusion

For researchers leveraging 1,3-difluoro-2-iodopropane in API synthesis, mastering its physical properties—particularly its thermal lability and boiling point dynamics—is paramount. By implementing the self-validating thermal profiling protocols and mandatory vacuum distillation workflows outlined in this guide, scientists can successfully mitigate C-I bond degradation. This ensures high-fidelity nucleophilic substitutions, preserves the integrity of the fluorinated building block, and guarantees robust downstream yields in drug development pipelines.

References

-

Accela ChemBio. 1,3-Difluoro-2-iodopropane | SY249443 Material Safety and Handling. Accela ChemBio Inc. Available at:[Link]

Navigating the Synthesis and Handling of 1,3-Difluoro-2-iodopropane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 1,3-Difluoro-2-iodopropane, with its unique structural motif, presents itself as a valuable building block for the synthesis of novel fluorinated compounds. However, its handling requires a nuanced understanding of its potential hazards, rooted in the combined reactivity of its difluorinated backbone and the labile carbon-iodine bond. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 1,3-Difluoro-2-iodopropane, drawing upon established principles for managing halogenated organic compounds.

Hazard Identification and Risk Assessment

Toxicological Profile (Inferred):

The toxicity of 1,3-Difluoro-2-iodopropane has not been fully investigated. However, related halogenated propanes exhibit varying degrees of toxicity. For instance, some fluorinated propanols are known to be metabolized to toxic intermediates[1]. The presence of iodine suggests potential for adverse effects, as many organic iodides can act as alkylating agents. Inhalation, ingestion, and skin contact should be considered significant routes of exposure, with potential for irritation to the skin, eyes, and respiratory system[2][3][4][5]. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting[6].

Flammability and Reactivity:

Similar to other short-chain alkyl halides, 1,3-Difluoro-2-iodopropane is expected to be a flammable liquid[2][6]. Its vapors can form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames[2][6]. The carbon-iodine bond is considerably weaker than carbon-fluorine bonds and is susceptible to cleavage, making the compound reactive towards light, heat, and certain metals[7]. It is crucial to avoid contact with strong oxidizing agents, strong bases, and reactive metals[3][6].

Prudent Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for the safe handling of 1,3-Difluoro-2-iodopropane.

Engineering Controls:

-

Fume Hood: All manipulations of 1,3-Difluoro-2-iodopropane should be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9].

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors[2][10].

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area[9][11].

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken[11][12][13].

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[12][13][14] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][12] | Provides a barrier against skin contact. Glove integrity should be checked before each use. |

| Body Protection | A flame-resistant lab coat, worn fully fastened.[12][14] | Protects against accidental spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill.[14][15] | Provides protection against the inhalation of harmful vapors. |

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a generalized workflow for using 1,3-Difluoro-2-iodopropane in a research setting.

Preparation and Pre-Reaction Setup:

-

Risk Assessment: Before beginning any work, conduct a specific risk assessment for the planned experiment.

-

Gather Materials: Ensure all necessary reagents, solvents, and equipment are available and in good condition.

-

Don PPE: Put on all required personal protective equipment.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, prepare the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

Handling and Dispensing:

-

Work in Fume Hood: Perform all transfers and manipulations of 1,3-Difluoro-2-iodopropane inside a chemical fume hood.

-

Use Appropriate Tools: Use clean, dry syringes or cannulas for transferring the liquid. Avoid using plastic equipment that may be incompatible[2].

-

Grounding: When transferring larger quantities, ensure that the container and receiving equipment are properly grounded to prevent static discharge[2].

Reaction and Work-up:

-

Controlled Addition: Add 1,3-Difluoro-2-iodopropane to the reaction mixture in a controlled manner, monitoring for any exothermic events.

-

Maintain Inert Atmosphere: If necessary, maintain the inert atmosphere throughout the reaction.

-

Quenching: After the reaction is complete, quench any reactive species carefully according to established procedures.

-

Extraction and Purification: Perform extraction and purification steps within the fume hood.

Post-Experiment Procedures:

-

Decontamination: Decontaminate all glassware and equipment that came into contact with 1,3-Difluoro-2-iodopropane.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in properly labeled, sealed containers for hazardous waste[3][9]. Halogenated waste should be segregated from non-halogenated waste[16].

-

Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound[2].

Storage and Waste Management

Proper storage and waste disposal are critical to maintaining a safe laboratory environment.

Storage:

-

Temperature: Store 1,3-Difluoro-2-iodopropane in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[2][10]. The recommended storage temperature is 2-8°C[17].

-

Container: Keep the container tightly sealed and clearly labeled[2].

-

Incompatibilities: Store 1,3-Difluoro-2-iodopropane separately from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals[6][16][18]. It is also advisable to segregate it from flammable liquids[16].

Waste Disposal:

-

Segregation: Collect all waste containing 1,3-Difluoro-2-iodopropane in a dedicated, labeled, and sealed container for halogenated organic waste[16][19].

-

Regulations: Dispose of hazardous waste in accordance with local, state, and federal regulations[3].

Emergency Procedures: Preparedness and Response

Prompt and correct action is crucial in the event of an emergency.

Spill Response:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth[2][6].

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal[6].

-

Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][10].

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][9][10]. Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][8][10]. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][10].

Firefighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire[6].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6].

-

Hazardous Combustion Products: Combustion may produce toxic and irritating fumes, including hydrogen fluoride and hydrogen iodide[2][6][20].

Diagrams

Caption: A logical workflow for the safe handling of 1,3-Difluoro-2-iodopropane.

Caption: A decision-making workflow for responding to a spill of 1,3-Difluoro-2-iodopropane.

References

-

1,1,2,2,3,3-Hexafluoro-1,3-diiodopropane | C3F6I2 - PubChem. (n.d.). Retrieved from [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - RBNAinfo. (n.d.). Retrieved from [Link]

-

Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]

-

Student safety sheets 56 Iodine - Cleapss. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2 PI: Mark Walters Date. (2018, November 2). Retrieved from [Link]

-

Guidance for the Selection of Protective Clothing for TDI Users - Covestro. (n.d.). Retrieved from [Link]

-

Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Retrieved from [Link]

-

1,3-DIFLUORO-2-PROPANOL CAS#: 453-13-4; ChemWhat Code: 77099. (n.d.). Retrieved from [Link]

-

Iodine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

-

Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Retrieved from [Link]

-

1,3-Difluoro-2-propanol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed. (n.d.). Retrieved from [Link]

-

Chemical Storage Guidelines. (n.d.). Retrieved from [Link]

-

EMERGENCIES AND ACCIDENTS - The University of Adelaide. (2016, August 12). Retrieved from [Link]

-

1,3-Difluoro-2-propanol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1). Retrieved from [Link]

-

Storing hazardous chemicals - Safe Work Australia. (n.d.). Retrieved from [Link]

-

1,3-Difluoropropan-2-one - Hazard - Computational Toxicology and Exposure Online Resources. (n.d.). Retrieved from [Link]

-

Control reactions: A. Direct nucleophilic attack on... - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents | Chemical Reviews - ACS Publications. (2024, September 13). Retrieved from [Link]

Sources

- 1. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. science.cleapss.org.uk [science.cleapss.org.uk]

- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 10. rbnainfo.com [rbnainfo.com]

- 11. sams-solutions.com [sams-solutions.com]

- 12. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. epa.gov [epa.gov]

- 15. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. chemscene.com [chemscene.com]

- 18. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 19. uwaterloo.ca [uwaterloo.ca]

- 20. nj.gov [nj.gov]

Solubility Profile of 1,3-Difluoro-2-iodopropane in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-2-iodopropane is a halogenated propane derivative with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 1,3-difluoro-2-iodopropane, predictive assessments based on its physicochemical properties, detailed experimental protocols for solubility determination, and essential safety guidelines. This document is intended to serve as a practical resource for researchers and professionals working with this and structurally related compounds.

Part 1: Theoretical Framework of Solubility

The solubility of a compound is dictated by the fundamental principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. To understand the solubility of 1,3-difluoro-2-iodopropane, we must first analyze its molecular structure and the nature of the intermolecular forces it can exhibit.

1.1 Molecular Structure and Polarity

1,3-Difluoro-2-iodopropane (C₃H₅F₂I) possesses a molecular weight of 205.97 g/mol . Its structure features two highly electronegative fluorine atoms and a larger, more polarizable iodine atom attached to a propane backbone.

-

C-F Bonds: The carbon-fluorine bonds are highly polar due to the large electronegativity difference between carbon and fluorine.

-

C-I Bond: The carbon-iodine bond is also polar, though less so than the C-F bond. The iodine atom is large and its electron cloud is easily distorted, making it highly polarizable. This polarizability can lead to significant van der Waals dispersion forces and potential for charge-transfer interactions with certain solvents.[1][2]

-

Overall Molecular Polarity: While the individual bonds are polar, the overall polarity of the molecule depends on their symmetrical arrangement. The presence of multiple polar bonds suggests that 1,3-difluoro-2-iodopropane is a moderately polar molecule.

1.2 Intermolecular Forces

The dissolution of a solute in a solvent requires the disruption of solute-solute and solvent-solvent intermolecular forces, and the formation of new solute-solvent forces.[3][4] For 1,3-difluoro-2-iodopropane, the primary forces are:

-

Dipole-Dipole Interactions: Resulting from the permanent dipoles of the C-F and C-I bonds. These forces will be significant when interacting with polar solvents.

-

Van der Waals Dispersion Forces (London Forces): These are temporary attractive forces resulting from transient fluctuations in electron distribution. Due to the presence of a large iodine atom with many electrons, these forces are substantial and will play a key role in its solubility in non-polar solvents.[5]

Haloalkanes, in general, are incapable of donating for hydrogen bonding and are poor hydrogen bond acceptors. Therefore, their solubility in strongly hydrogen-bonded solvents like water is very low.[3][4] However, they readily dissolve in many organic solvents where the energy required to break existing bonds is balanced by the energy released from forming new, similar interactions.[5]

Caption: Key intermolecular forces governing solubility.

Part 2: Predictive Assessment of Solubility

While experimental determination is the gold standard, a predictive assessment based on physicochemical properties can guide solvent selection and experimental design.

2.1 The Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity (affinity for a fatty, non-polar environment) versus its hydrophilicity (affinity for water). It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)

A positive LogP value indicates a preference for the lipophilic (organic) phase, while a negative value indicates a preference for the aqueous phase.[6] The calculated LogP for 1,3-difluoro-2-iodopropane is 1.729 . This positive value strongly suggests that the compound is lipophilic and will be significantly more soluble in organic solvents than in water.[6][7]

2.2 Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the compound's moderately polar and highly polarizable nature, we can predict its qualitative solubility across a range of solvent classes.

| Solvent Class | Example Solvents | Key Solvent Properties | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Low polarity, dominated by van der Waals forces | Medium to High | The significant van der Waals forces of 1,3-difluoro-2-iodopropane, due to the large iodine atom, will interact favorably with these solvents. Solubility in toluene may be enhanced due to potential charge-transfer interactions with the aromatic ring.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to high polarity, no H-bond donation | High | The dipole-dipole interactions between the polar C-F and C-I bonds of the solute and the polar functional groups of these solvents will promote dissolution. These are often excellent solvents for haloalkanes.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High polarity, H-bond donors | Medium | While these solvents are polar, their strong hydrogen-bonding networks must be disrupted. The solute cannot hydrogen bond back, which costs energy. However, the polarity of the solute will allow for some dipole-dipole interactions, leading to moderate solubility, likely decreasing as the alcohol chain length increases. |

| Ethers | Diethyl Ether | Low polarity but with a polar C-O-C bond | High | Diethyl ether is an excellent solvent for many organic compounds. The lone pairs on the ether oxygen may interact favorably with the solute, similar to how it effectively solvates iodine.[1] |

Part 3: Experimental Determination of Solubility

To obtain definitive data, experimental validation is necessary. We present protocols for both a rapid qualitative assessment and a rigorous quantitative determination.

3.1 Protocol 1: Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimation of solubility, useful for initial solvent screening.[8][9]

Methodology:

-

Preparation: Dispense 1.0 mL of the selected organic solvent into a small, clear glass vial (e.g., 4 mL vial).

-

Solute Addition (Step 1): Add approximately 10 mg of 1,3-difluoro-2-iodopropane to the vial.

-

Observation (Step 1): Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature. Visually inspect the solution against a dark background.

-

Soluble: If the solid completely dissolves with no visible particles.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve at all.

-

-

Solute Addition (Step 2 - if soluble in Step 1): If the initial 10 mg dissolved, add another 40 mg of the solute (for a total of ~50 mg/mL).

-

Observation (Step 2): Repeat the vortexing and observation. This helps differentiate between high and moderate solubility.

-

Classification:

-

High Solubility: > 50 mg/mL

-

Medium Solubility: 10 - 50 mg/mL

-

Low Solubility: < 10 mg/mL

-

Insoluble: No discernible dissolution.

-

3.2 Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[10][11] It measures the maximum amount of a compound that can dissolve in a solvent at a specific temperature.

Caption: Workflow for the Shake-Flask Solubility Method.

Methodology:

-

Preparation:

-

Add an excess amount of 1,3-difluoro-2-iodopropane (e.g., 20-30 mg, ensuring solid will remain after equilibrium) to a glass vial.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be determined empirically.[10]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Carefully draw a sample from the supernatant using a glass syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent (often the mobile phase for the analysis method).

-

Determine the concentration of 1,3-difluoro-2-iodopropane in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.[12]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Part 4: Safety and Handling

When determining the solubility of 1,3-difluoro-2-iodopropane, researchers must adhere to strict safety protocols for handling both the compound and the organic solvents.

-

Engineering Controls: All experimental work should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A flame-resistant lab coat.[14]

-

-

Solvent Handling: Organic solvents present various hazards, including flammability, toxicity, and volatility. Consult the Safety Data Sheet (SDS) for each solvent before use. Ensure all waste is collected in appropriately labeled containers for hazardous waste disposal.

Conclusion

1,3-Difluoro-2-iodopropane is predicted to be a lipophilic compound with high solubility in a range of common polar aprotic and non-polar organic solvents, and moderate solubility in polar protic solvents. This guide provides the theoretical basis for these predictions and offers robust, step-by-step experimental protocols for their validation. The methodologies and safety information presented herein are designed to empower researchers to confidently and accurately characterize the solubility profile of this compound, facilitating its successful application in their scientific endeavors.

References

- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents.

- Abraham, M. H., & Acree, W. E. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Kruse, O., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Patel, N. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks.

- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

- Quora. (2017, November 29).

- Chemistry Stack Exchange. (2014, May 8).

- Visser, J., et al. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. PMC.

- Hacettepe University. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents.

- University of the West Indies. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts.

- PerkinElmer, Inc. (n.d.). Iodine-125 Handling Precautions.

- CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes.

- Virtual Computational Chemistry Laboratory. (n.d.).

- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.

- University of the West Indies, Mona. (2005, December 11).

- Box, K., & Comer, J. (2008, November 15).

- University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Figshare. (2020, September 22).

- Abhedananda Mahavidyalaya. (n.d.).

- Analytik NEWS. (2024, November 14).

- PENTA. (2024, July 25).

- Alliant Academy. (n.d.). 10. HALOALKANES AND HALOARENES.

- ResearchGate. (n.d.).

- Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy.

- Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes.

- Pharmaceutical Sciences. (2024, February 15).

- Carl ROTH. (2025, March 31).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. nj.gov [nj.gov]

Synthesis routes for 2-iodo-1,3-difluoropropane building blocks

The following technical guide details the synthesis of 2-iodo-1,3-difluoropropane , a specialized fluorinated building block.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-iodo-1,3-difluoropropane (CAS: 154874-11-0) Role: Bifunctional electrophile for cyclopropane synthesis and fluorinated fragment introduction.[1]

The synthesis of 2-iodo-1,3-difluoropropane presents a unique challenge in halo-alkane chemistry. Unlike its non-fluorinated analogs, the presence of two

Successful synthesis requires a strategy that overcomes this electronic deactivation without compromising the integrity of the C-F bonds. This guide prioritizes two routes:

-

The Activation-Displacement Route (Scalable): Conversion of 1,3-difluoro-2-propanol to a sulfonate ester, followed by halide exchange.[1]

-

The Modified Appel Reaction (Direct): One-pot iodination using triphenylphosphine and iodine.[1]

Part 2: Retrosynthetic Logic & Pathways[1]

The structural symmetry of 2-iodo-1,3-difluoropropane simplifies the retrosynthetic analysis to a single key disconnection: the C-I bond.[1]

Part 3: Detailed Synthesis Protocols

Route A: The Sulfonate Displacement (Recommended for Scalability)

This route is preferred for gram-to-kilogram scale synthesis due to the stability of the intermediate and the avoidance of phosphorus byproducts.[1]

Phase 1: Activation (Mesylation)

The inductive effect of the fluorine atoms makes the hydroxyl proton more acidic but the oxygen less nucleophilic. Standard mesylation conditions must be modified with a stronger base or catalytic DMAP.[1]

Reagents:

-

1,3-Difluoro-2-propanol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (

) (1.5 equiv)[1] -

Dichloromethane (DCM) (Solvent)[1]

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 1,3-difluoro-2-propanol and dry DCM under

atmosphere. Cool to 0°C.[1] -

Addition: Add

followed by the dropwise addition of MsCl over 30 minutes. The exotherm must be controlled to prevent elimination side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with

; UV inactive).[1] -

Workup: Quench with saturated

. Extract with DCM ( -

Isolation: Dry over

and concentrate in vacuo. The crude mesylate (1,3-difluoropropan-2-yl methanesulfonate) is typically a pale yellow oil used directly.

Phase 2: Iodination (Finkelstein Condition)

Reagents:

-

Crude Mesylate (from Phase 1)[1]

-

Sodium Iodide (NaI) (2.0 equiv)[1]

-

Acetone or 2-Butanone (MEK) (Solvent)

Protocol:

-

Solvation: Dissolve the mesylate in anhydrous acetone (0.5 M concentration).

-

Displacement: Add NaI in a single portion. Reflux the mixture (

for acetone,-

Note: The precipitation of sodium mesylate (NaOMs) drives the equilibrium.

-

-

Filtration: Cool to room temperature. Filter off the white solid precipitate.

-

Purification: Concentrate the filtrate. Redissolve in

, wash with -

Distillation: Purify the final product by vacuum distillation. 2-iodo-1,3-difluoropropane is a volatile liquid; care must be taken not to lose product during solvent removal.[1]

Route B: The Modified Appel Reaction (Direct Conversion)

Ideal for small-scale, rapid synthesis where byproduct removal (triphenylphosphine oxide) is manageable.[1]

Reagents:

-

1,3-Difluoro-2-propanol (1.0 equiv)

-

Triphenylphosphine (

) (1.2 equiv)[1] -

Iodine (

) (1.2 equiv)[1] -

Imidazole (1.5 equiv)

-

Dichloromethane or Toluene

Protocol:

-

Complex Formation: Dissolve

and Imidazole in dry DCM. Add -

Addition: Add 1,3-difluoro-2-propanol dropwise at 0°C.

-

Reaction: Stir at room temperature for 6 hours. The reaction is driven by the formation of the strong P=O bond.

-

Workup: Filter the mixture through a silica plug to remove the bulk of the triphenylphosphine oxide (

). -

Purification: Careful fractional distillation is required to separate the product from residual iodinated byproducts.[1]

Part 4: Critical Data & Safety

Physicochemical Properties (Estimated)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 205.97 g/mol | |

| Boiling Point | ~130-135°C | Atmospheric pressure (extrapolated) |

| Density | ~2.1 g/mL | High density due to Iodine |

| Appearance | Colorless to pale pink liquid | Pink color indicates |

Safety Hazards[1][5]

-

Vesicant/Lachrymator: Halogenated propanes can be severe skin irritants.[1]

-

Metabolic Toxicity: CRITICAL WARNING. 1,3-difluoro-2-propanol and its derivatives are structurally related to fluoroacetate precursors.[1] In vivo metabolism can release fluoroacetate, a potent aconitase inhibitor (Krebs cycle disruption).

-

Handling: Use double nitrile gloves, work strictly in a fume hood, and destroy all waste with strong nucleophiles (e.g., NaOH/EtOH) before disposal.

-

Part 5: Mechanistic Visualization

The following diagram illustrates the

Part 6: References

-

Sakuma, D., & Togo, H. (2005).[2] Facile preparation of cyclopropanes from 2-iodoethyl-substituted olefins and 1,3-dihalopropanes with zinc powder.[1][2] Tetrahedron, 61(42), 10138-10145.[1] [Link][1]

-

Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. (Foundational reference for the Appel protocol adapted in Route B).

-

NIST Chemistry WebBook. (n.d.).[1] 1,3-Difluoro-2-propanol (CAS 453-13-4).[1] Retrieved March 2, 2026, from [Link]

Sources

The Unseen Lever in Medicinal Chemistry: A Technical Guide to 1,3-Difluoro-2-iodopropane

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the strategic incorporation of fluorine atoms can dramatically alter the performance of a lead compound, enhancing its metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] While a variety of fluorinated motifs have found their place in the medicinal chemist's toolbox, this guide delves into a less-explored yet potentially powerful building block: 1,3-Difluoro-2-iodopropane . This molecule offers a unique handle to introduce the 1,3-difluoroisopropyl group, a motif that can serve as a valuable bioisostere for various functional groups, thereby fine-tuning the properties of drug candidates.[3][4]

Due to the limited direct literature on 1,3-Difluoro-2-iodopropane, this guide will provide a comprehensive overview based on established principles of organic synthesis and the well-documented applications of similar fluorinated building blocks. We will explore its probable synthesis, inferred reactivity, and potential applications, offering a roadmap for its utilization in drug discovery programs.

The 1,3-Difluoroisopropyl Group: A Bioisosteric Perspective

The introduction of fluorine can significantly impact a molecule's properties. The 1,3-difluoroisopropyl group, installed via 1,3-Difluoro-2-iodopropane, offers several potential advantages as a bioisosteric replacement:

-

Modulation of Lipophilicity: The two fluorine atoms can subtly alter the lipophilicity of a molecule, which can in turn affect its solubility, membrane permeability, and plasma protein binding.[5]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug candidate.[2]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable binding orientation with its biological target.

-

Hydrogen Bonding: While not a classic hydrogen bond donor, the C-F bond can participate in weaker interactions with biological targets, contributing to binding affinity.

The 1,3-difluoroisopropyl group can be considered a bioisostere for a variety of functionalities, including isopropyl groups, and potentially ethers or other polar groups, offering a nuanced approach to property modulation.[3][6]

Synthesis of 1,3-Difluoro-2-iodopropane: An Inferential Approach

While specific literature detailing the synthesis of 1,3-Difluoro-2-iodopropane is scarce, its preparation can be reasonably inferred from standard organic transformations for the conversion of secondary alcohols to secondary iodides. The logical precursor is the commercially available 1,3-difluoro-2-propanol .

Several established methods could be employed for this transformation:

-

Reaction with Hydrogen Iodide (HI): This is a classic and cost-effective method for converting alcohols to iodides.[7] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the iodide ion. For a secondary alcohol like 1,3-difluoro-2-propanol, the reaction likely proceeds through an S(_N)2 or borderline S(_N)1/S(_N)2 mechanism.[8][9]

-

The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a source of iodine, such as iodine (I₂) or carbon tetraiodide (CI₄), to convert alcohols to alkyl iodides under mild conditions.[10][11] This method is particularly useful for sensitive substrates as it avoids the use of strong acids. The reaction proceeds with inversion of configuration at a stereocenter, which would be relevant if an enantiomerically pure precursor were used.[12]

-

The Mitsunobu Reaction: This powerful reaction allows for the conversion of an alcohol to a variety of functional groups, including iodides, with inversion of stereochemistry.[13][14] It employs a phosphine (typically triphenylphosphine), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a source of iodide (e.g., methyl iodide or zinc iodide).[8]

-

Finkelstein Reaction on a Precursor: An alternative two-step approach would involve first converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by a Finkelstein reaction with an iodide salt like sodium iodide in acetone.[15][16][17] This S(_N)2 reaction is driven by the precipitation of the sodium tosylate or mesylate.

Below is a table summarizing these potential synthetic routes.

| Reaction Name | Reagents | Mechanism | Key Advantages |

| Direct Iodination | HI or NaI/H₃PO₄ | S(_N)1/S(_N)2 | Cost-effective, simple procedure.[7] |

| Appel Reaction | PPh₃, I₂, Imidazole | S(_N)2 | Mild conditions, good for sensitive substrates.[10][11] |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, MeI/ZnI₂ | S(_N)2 | Inversion of stereochemistry, high functional group tolerance.[13][14] |

| Two-Step (via Tosylate/Mesylate) | 1. TsCl/MsCl, Pyridine2. NaI, Acetone (Finkelstein) | S(_N)2 | Avoids harsh acidic conditions.[15][16] |

A generalized experimental protocol for the Appel reaction, a likely viable method, is provided below.

Experimental Protocol: Synthesis of 1,3-Difluoro-2-iodopropane via the Appel Reaction (Proposed)

Materials:

-

1,3-Difluoro-2-propanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of iodine (1.2 eq.) in DCM dropwise.

-

Stir the resulting yellow suspension for 15-20 minutes at 0 °C.

-

Add a solution of 1,3-difluoro-2-propanol (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,3-difluoro-2-iodopropane.

Reactivity and Applications in Medicinal Chemistry

As a secondary alkyl iodide, 1,3-difluoro-2-iodopropane is expected to be a versatile electrophile for introducing the 1,3-difluoroisopropyl moiety onto various nucleophiles. The primary mode of reaction will be nucleophilic substitution (S(_N)2), where the carbon-iodine bond is cleaved.

N-Alkylation of Amines and Heterocycles

The alkylation of primary and secondary amines with alkyl halides is a fundamental transformation in organic synthesis.[3] 1,3-Difluoro-2-iodopropane can be used to introduce the 1,3-difluoroisopropyl group onto a wide range of nitrogen-containing scaffolds, including:

-

Primary and Secondary Amines: Direct alkylation can be achieved, although over-alkylation can be a concern with primary amines.

-

Aromatic Amines (Anilines): While less nucleophilic, anilines can be alkylated under appropriate conditions.

-

N-Heterocycles: Important drug scaffolds such as imidazoles, pyrazoles, and triazoles can be functionalized at the nitrogen atom.

The introduction of the 1,3-difluoroisopropyl group can modulate the pKa of the amine, which is a critical parameter for drug absorption and distribution.

O-Alkylation of Phenols

The O-alkylation of phenols to form aryl ethers is another important reaction in medicinal chemistry.[13] 1,3-Difluoro-2-iodopropane can serve as the alkylating agent in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol. This allows for the synthesis of 1,3-difluoroisopropyl aryl ethers, which can act as metabolically stable bioisosteres of more labile methoxy or ethoxy groups.[6]

C-Alkylation Reactions

While less common for simple alkyl halides, C-alkylation of soft carbon nucleophiles, such as enolates or organometallic reagents, is also a possibility. This would allow for the direct formation of a carbon-carbon bond and the incorporation of the 1,3-difluoroisopropyl group into the carbon skeleton of a molecule.

The following diagram illustrates the potential synthetic utility of 1,3-difluoro-2-iodopropane.

Caption: Potential Synthetic Transformations of 1,3-Difluoro-2-iodopropane.

Future Outlook and Conclusion

1,3-Difluoro-2-iodopropane represents a promising, albeit underutilized, building block in medicinal chemistry. Its ability to introduce the 1,3-difluoroisopropyl group offers a valuable tool for fine-tuning the properties of drug candidates. While direct literature on its synthesis and application is limited, established synthetic methodologies provide a clear path to its preparation and utilization.

As the demand for novel fluorinated motifs in drug discovery continues to grow, it is anticipated that reagents like 1,3-difluoro-2-iodopropane will garner more attention. Further research into its synthesis, reactivity, and application in the synthesis of bioactive molecules is warranted and has the potential to unlock new avenues for the development of improved therapeutics. This guide serves as a foundational resource to stimulate and guide such explorations.

References

-

Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. (2012). [Link]

-

Grygorenko, O. O., et al. Fluorinated building blocks in drug design: new pathways and targets. Future Med. Chem. (2022). [Link]

-

Appel reaction. Wikipedia. [Link]

-

Ellwood, A. R., & Porter, M. J. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. J. Org. Chem. (2009). [Link]

-

Meanwell, N. A. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. J. Enzyme Inhib. Med. Chem. (2021). [Link]

-

Koenigs, R. M., et al. a) Applications of gem‐difluoro olefins in medicinal chemistry. b) Synthesis methods for gem‐difluoro olefins. c) Pd‐catalyzed reaction of fluorinated diazoalkanes with indole heterocycles. ResearchGate. [Link]

-

Alshammari, M. D. Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. (2022). [Link]

-

Müller, K., Faeh, C., & Diederich, F. Applications of Fluorine in Medicinal Chemistry. ACS Publications. (2015). [Link]

-

Kumar, A., & Kumar, S. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. (2022). [Link]

-

Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Shiksha Nation. (2026). [Link]

-

Appel Reaction. Organic Chemistry Portal. [Link]

-

Di Deo, M., et al. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. J. Org. Chem. (2000). [Link]

-

Watkins, K. E., & Miller, B. L. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. (2023). [Link]

-

Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

-

Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide). PrepChem.com. [Link]

-

Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. YouTube. (2020). [Link]

-

Grygorenko, O. O., et al. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. (2022). [Link]

-

Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]

-

Zhang, Y., et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Med. Chem. (2020). [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (2026). [Link]

-

Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Vedantu. [Link]

-

El-Sayed, N. N. E., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (2024). [Link]

-

Appel reaction. Grokipedia. [Link]

-

Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

Propanol would react with hydrogen iodide without the need for ridiculously toxic and self-igniting phosphine. The HI is often made in situ with KI/NaI + H₃PO₄. Sciencemadness Discussion Board. (2010). [Link]

-

Chen, J., et al. Dehydroxylation of alcohols for nucleophilic substitution. Org. Biomol. Chem. (2018). [Link]

-

Jouffroy, M., et al. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. J. Am. Chem. Soc. (2024). [Link]

-

Propane to 2Iodopropane Best reagent for the above class 12 chemistry CBSE. Vedantu. (2024). [Link]

-

Rzepa, H. S. The mystery of the Finkelstein reaction. Henry Rzepa's Blog. (2009). [Link]

-

Togni, A., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angew. Chem. Int. Ed. (2013). [Link]

- Hoye, P. A. T., & Coates, H. Preparation of alkyl iodides from alkyl alcohols and organotin iodides.

-

Mykhailiuk, P. K. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (2024). [Link]

-

a) Metal‐free synthesis of MF by HI. b) 2‐iodo propane synthesis from glycerol and HI. c) D‐sorbitol deoxygenation by HI, H2, RhCl3 and a mechanistic proposal featuring a substitution, elimination, and addition pathway (SEA). ResearchGate. [Link]

-

Hoffmann-Röder, A. Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. (2016). [Link]

-

Finkelstein Reaction. sathee jee. [Link]

-

Mitsunobu Reaction Insights. Scribd. [Link]

-

What is the synthesis of 2-cyano-2-propanol from propene? Quora. (2021). [Link]

-

Finkelstein reaction. Sciencemadness Discussion Board. (2009). [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. digscholarship.unco.edu [digscholarship.unco.edu]

- 9. prepchem.com [prepchem.com]

- 10. Appel reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]

- 16. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 17. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

A Comparative Analysis for the Modern Chemist: 1,3-Difluoro-2-iodopropane and 2-iodopropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. This guide provides a detailed comparative analysis of 1,3-Difluoro-2-iodopropane and its non-fluorinated counterpart, 2-iodopropane. While 2-iodopropane is a well-established and versatile building block, the introduction of fluorine atoms in 1,3-Difluoro-2-iodopropane dramatically alters its electronic profile, reactivity, and potential applications, making it a molecule of significant interest for the development of novel therapeutics and advanced materials.

This document moves beyond a simple recitation of properties. It delves into the causal relationships between structure and reactivity, offering field-proven insights for the senior application scientist. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

At a Glance: A Comparative Overview

The fundamental difference between these two compounds lies in the substitution of two hydrogen atoms with highly electronegative fluorine atoms on the terminal carbons of the propane chain. This seemingly minor change has profound implications for the molecule's behavior.

| Property | 2-Iodopropane | 1,3-Difluoro-2-iodopropane |

| CAS Number | 75-30-9[1] | 154874-11-0[2] |

| Molecular Formula | C₃H₇I[1] | C₃H₅F₂I[2] |

| Molecular Weight | 169.99 g/mol [1] | 205.97 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3] | Predicted: Colorless liquid |